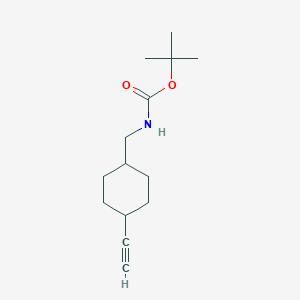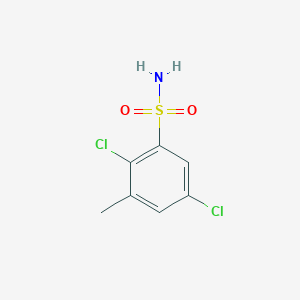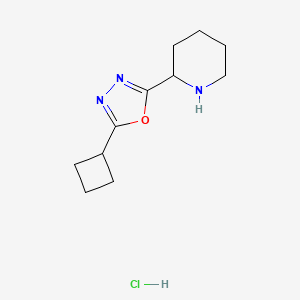
Dihidrocloruro de N-metil-2-(2-metil-1H-imidazol-1-il)etanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-(2-methyl-1h-imidazol-1-yl)ethanamine dihydrochloride is a chemical compound with the CAS Number: 1059626-16-2. It has a molecular weight of 212.12 and its IUPAC name is N-methyl-2-(2-methyl-1H-imidazol-1-yl)ethanamine dihydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3.2ClH/c1-7-9-4-6-10(7)5-3-8-2;;/h4,6,8H,3,5H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 212.12 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Actividad antibacteriana
Los derivados del imidazol muestran una actividad antibacteriana significativa . Se pueden utilizar en el desarrollo de nuevos medicamentos para tratar infecciones bacterianas.
Actividad antimicobacteriana
Se ha informado que algunos derivados del imidazol exhiben actividad antimicobacteriana . Podrían usarse potencialmente en el tratamiento de enfermedades causadas por Mycobacterium tuberculosis .
Actividad antiinflamatoria
Los derivados del imidazol también pueden exhibir propiedades antiinflamatorias . Esto los convierte en candidatos potenciales para el desarrollo de medicamentos antiinflamatorios.
Actividad antitumoral
Ciertos derivados del imidazol han mostrado actividad antitumoral . Podrían usarse en el desarrollo de nuevos medicamentos contra el cáncer.
Actividad antidiabética
Los derivados del imidazol pueden exhibir actividad antidiabética . Podrían usarse potencialmente en el tratamiento de la diabetes.
Actividad antialérgica
Los derivados del imidazol pueden mostrar actividad antialérgica . Podrían usarse en el desarrollo de medicamentos para tratar las alergias.
Actividad antiviral
Los derivados del imidazol también pueden exhibir propiedades antivirales . Esto los convierte en candidatos potenciales para el desarrollo de medicamentos antivirales.
Actividad antifúngica
Los derivados del imidazol pueden mostrar actividad antifúngica . Podrían usarse en el desarrollo de medicamentos antifúngicos.
Mecanismo De Acción
Methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine hydrochloride binds to proteins and other molecules through hydrogen bonding and van der Waals interactions. It has been found to bind to proteins with high affinity and to inhibit the growth of certain cancer cells. Additionally, methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine hydrochloride has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a class of hormones that play an important role in inflammation.
Biochemical and Physiological Effects
methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine hydrochloride has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a class of hormones that play an important role in inflammation. Additionally, methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine hydrochloride has been found to inhibit the growth of certain cancer cells. It has also been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, it is easy to synthesize, and it has a high affinity for proteins and other molecules. Additionally, it has been found to inhibit the growth of certain cancer cells, making it a potentially useful tool in cancer research. However, methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine hydrochloride is not suitable for use in humans due to its potential toxicity.
Direcciones Futuras
There are a number of potential future directions for research involving methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine hydrochloride. These include further research into its potential anti-cancer properties, its ability to inhibit the growth of certain cancer cells, and its potential to be used as an anti-inflammatory agent. Additionally, further research could be conducted into the mechanism of action of methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine hydrochloride and its potential interactions with other proteins and molecules. Furthermore, further research could be conducted into its potential applications in drug discovery and development.
Safety and Hazards
The safety information for this compound indicates that it may cause eye irritation and may cause skin sensitization . It is classified as a combustible, acute toxic category 1 and 2, and very toxic hazardous material . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for n-Methyl-2-(2-methyl-1h-imidazol-1-yl)ethanamine dihydrochloride involves the reaction of 2-methyl-1H-imidazole with ethylene diamine followed by methylation of the resulting product with methyl iodide. The final product is obtained by treatment of the intermediate with hydrochloric acid.", "Starting Materials": [ "2-methyl-1H-imidazole", "ethylene diamine", "methyl iodide", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methyl-1H-imidazole is reacted with ethylene diamine in the presence of a solvent such as ethanol or methanol to form the intermediate 2-(2-methyl-1H-imidazol-1-yl)ethanamine.", "Step 2: The intermediate is then methylated with methyl iodide in the presence of a base such as potassium carbonate or sodium hydroxide to form n-Methyl-2-(2-methyl-1H-imidazol-1-yl)ethanamine.", "Step 3: The final product, n-Methyl-2-(2-methyl-1H-imidazol-1-yl)ethanamine dihydrochloride, is obtained by treatment of the intermediate with hydrochloric acid." ] } | |
Número CAS |
1059626-16-2 |
Fórmula molecular |
C7H14ClN3 |
Peso molecular |
175.66 g/mol |
Nombre IUPAC |
N-methyl-2-(2-methylimidazol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N3.ClH/c1-7-9-4-6-10(7)5-3-8-2;/h4,6,8H,3,5H2,1-2H3;1H |
Clave InChI |
ZLGOCJWMBWUONI-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1CCNC.Cl.Cl |
SMILES canónico |
CC1=NC=CN1CCNC.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1461866.png)






![3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B1461877.png)

![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1461880.png)
![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1461883.png)
